(2-Fluorophenyl)methyl chloroformate
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Overview
Description
“(2-Fluorophenyl)methyl chloroformate” is a chemical compound with the molecular formula C8H6ClFO2 . It has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C .
Chemical Reactions Analysis
Chloroformates, including “this compound”, are known to react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides . They decompose slowly in water to yield methanol, HCl, and CO2 .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.334±0.06 g/cm3 and a predicted boiling point of 225.4±23.0 °C . The melting point and flash point are not available .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the key applications of related chloroformates is in the field of high-performance liquid chromatography (HPLC) for the separation and detection of phenols. Landzettel et al. (1995) explored 2-(9-anthrylethyl) chloroformate (AEOC) as a fluorophoric derivatizing agent for phenol compounds, showcasing its utility in environmental analysis of industrial wastewater samples (Landzettel et al., 1995). This reflects the broader potential for (2-Fluorophenyl)methyl chloroformate in enhancing the specificity and sensitivity of HPLC methods.
Synthesis of Fluoroaromatic Compounds
Lui et al. (1998) presented a novel approach to accessing chloro- and fluoroaromatic compounds through the decarboxylation of aromatic haloformates, including this compound. This method offers a straightforward pathway to synthesize fluoroaromatic compounds, which are valuable in various chemical industries and research (Lui, Marhold, & Rock, 1998).
Fluorous Metal-Organic Frameworks
In the development of new materials, Yang et al. (2007) investigated fluorous metal−organic frameworks (FMOFs) for high-density gas adsorption. These frameworks, synthesized from fluoroaromatic compounds, exhibit exceptional properties for the adsorption of gases such as H2, O2, and N2 (Yang, Wang, & Omary, 2007). This research indicates the potential for this compound derivatives in creating advanced materials for energy storage and environmental applications.
Enhanced Polymer Transistor Mobility
Chang et al. (2004) explored the use of high-boiling-point solvents, including chloroformates, to improve the field-effect mobilities of poly(3-hexylthiophene) transistors. Their work demonstrates how solvent choice can significantly impact the performance of electronic materials (Chang et al., 2004).
Fluorogenic Sensors
Patra et al. (2018) developed a fluorogenic chemosensor for the efficient detection of Al3+ and Zn2+ ions, showcasing the role of this compound and its derivatives in creating sensitive and selective sensors for metal ions (Patra et al., 2018).
Future Directions
While specific future directions for “(2-Fluorophenyl)methyl chloroformate” are not available, there has been an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic amounts . This suggests potential future directions in the development of new synthetic methods involving chloroformates.
Mechanism of Action
Target of Action
Chloroformates, in general, are known to react with nucleophilic groups in biological systems .
Mode of Action
(2-Fluorophenyl)methyl chloroformate, like other chloroformates, is likely to undergo nucleophilic substitution reactions with biological molecules. The compound can react with nucleophiles, such as amines and alcohols, to form carbamates and esters, respectively .
Biochemical Pathways
It’s worth noting that chloroformates are often used in the synthesis of various organic compounds, including pharmaceuticals . They can participate in reactions such as the Suzuki-Miyaura cross-coupling, a widely-used method for forming carbon-carbon bonds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound. For instance, its reactivity might increase under alkaline conditions due to the presence of more nucleophiles .
Biochemical Analysis
Cellular Effects
It is known that chloroformates can react with cellular components such as proteins and nucleic acids, potentially leading to changes in cell function . These changes could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through its reactivity with biomolecules, potentially leading to changes in enzyme activity, protein function, and gene expression .
Temporal Effects in Laboratory Settings
It is known that chloroformates are generally unstable and prone to hydrolysis . This could potentially lead to changes in the effects of (2-Fluorophenyl)methyl chloroformate on cellular function over time.
Metabolic Pathways
It is likely that it is metabolized through standard phase I and phase II metabolic reactions, which could involve various enzymes and cofactors .
Subcellular Localization
Given its small size and lipophilic nature, it is likely that it can diffuse across cellular membranes and localize to various subcellular compartments .
Properties
IUPAC Name |
(2-fluorophenyl)methyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKEDVRAWFRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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